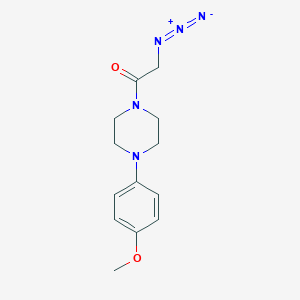

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” is a compound that contains an azido group, a piperazine ring, and a methoxyphenyl group . The azido group is a functional group characterized by the formula N3, the piperazine ring is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms, and the methoxyphenyl group consists of a phenyl group with a methoxy (OCH3) substituent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” would depend on its specific structure . For instance, the presence of the azido group could potentially make the compound reactive, as azides are known to be high-energy compounds .Wissenschaftliche Forschungsanwendungen

- Piperazine derivatives, including the mentioned compound, exhibit antimicrobial activity. Researchers have investigated their potential as antibacterial and antifungal agents. By modifying the piperazine scaffold, scientists aim to develop novel drugs to combat infectious diseases .

- The phenylpiperazine nucleus contributes to antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding these mechanisms could lead to applications in health supplements or pharmaceuticals .

- Piperazine-based compounds have been studied for their antihistaminic properties. These molecules may interact with histamine receptors, potentially influencing allergic responses and inflammation. Further research aims to optimize their efficacy and safety .

- Scientists have investigated piperazine derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, apoptosis, or angiogenesis. By designing ligands that selectively target cancer cells, researchers hope to develop effective therapies .

- Piperazine-containing ligands can bind to DNA and proteins. Their unique structural features allow for specific interactions with biomolecules. Applications include drug delivery systems, gene regulation, and protein targeting .

- Piperazine-based ligands have been explored as catalysts in ROP. By coordinating with metal ions, they facilitate controlled polymerization reactions. These polymers find applications in materials science, drug delivery, and coatings .

Antimicrobial Properties

Antioxidant Activity

Antihistaminic Effects

Anticancer Potential

DNA Binding and Protein Interaction

Catalyst in Ring Opening Polymerization (ROP)

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYSWRWAJHQPGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)